molecular formula C18H24N4O3 B254548 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one

2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one

Cat. No. B254548
M. Wt: 344.4 g/mol
InChI Key: DIVODPSFLPPQMB-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to inhibit protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a crucial role in regulating insulin signaling and glucose metabolism.

Mechanism of Action

2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitor works by inhibiting the activity of 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one enzyme, which is responsible for dephosphorylating insulin receptor substrate 1 (IRS-1). Inhibition of 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one leads to increased insulin signaling and glucose uptake in cells, resulting in improved glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitor has been found to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects. However, the exact biochemical and physiological effects of 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitor on humans are still under investigation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitor in lab experiments include its specificity for 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one enzyme, ease of synthesis, and availability. However, the limitations include its potential toxicity and off-target effects, which need to be carefully evaluated.

Future Directions

Future research on 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitor should focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. Additionally, further investigation is needed to understand the exact biochemical and physiological effects of 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitor on humans. The development of more potent and selective 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitors is also a promising direction for future research.

Synthesis Methods

The synthesis of 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitor involves the reaction of 2-amino-6-propyl-4(1H)-pyrimidinone with 3-methoxy-4-formylphenylpropan-2-ol and hydrazine hydrate. The reaction is carried out in the presence of a catalyst under reflux conditions to yield the desired product. The purity of the compound is then confirmed using various analytical techniques such as NMR, IR, and HPLC.

Scientific Research Applications

2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitor has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. The inhibition of 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models. Additionally, 2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one inhibitor has been found to have anti-inflammatory and anti-cancer properties.

properties

Product Name

2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one

InChI

InChI=1S/C18H24N4O3/c1-5-6-14-10-17(23)21-18(20-14)22-19-11-13-7-8-15(25-12(2)3)16(9-13)24-4/h7-12H,5-6H2,1-4H3,(H2,20,21,22,23)/b19-11+

InChI Key

DIVODPSFLPPQMB-YBFXNURJSA-N

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)N/N=C/C2=CC(=C(C=C2)OC(C)C)OC

SMILES

CCCC1=CC(=O)N=C(N1)NN=CC2=CC(=C(C=C2)OC(C)C)OC

Canonical SMILES

CCCC1=CC(=O)N=C(N1)NN=CC2=CC(=C(C=C2)OC(C)C)OC

Origin of Product

United States

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